Substitution Pattern Differentiation: 2,3-Dichloro vs. 2,4-Dichloro Benzamide Regioisomers in Thieno[3,2-d]pyrimidine Series
In the thieno[3,2-d]pyrimidine series, the position of chlorine substituents on the benzamide ring dictates molecular conformation and target engagement. The patent CN110590807B discloses 2,4-dichloro-N-[2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl]benzamide as a distinct chemical entity from its 2,3-dichloro positional isomer [1]. While quantitative IC50 data for the 2,3-dichloro regioisomer (the target compound) has not been publicly disclosed in peer-reviewed literature, general pharmacological activity screening of the thieno[3,2-d]pyrimidine compound series reported in CN110590807B demonstrates that compounds within this class exhibit obvious inhibition effects on human gastric cancer cells MKN45, human lung adenocarcinoma cells A549, and human colon cancer cells HT29 [1]. The 2,3-dichloro substitution pattern is expected to produce a different dihedral angle between the benzamide ring and the amide plane compared to 2,4-dichloro or 2-substituted mono-chloro analogs, which may alter the vector of any pendant pharmacophoric groups relative to the thienopyrimidinone hinge-binding core [2]. Procurement of the specific 2,3-dichloro regioisomer is therefore essential for SAR studies aiming to map the conformational preferences of the benzamide moiety.
| Evidence Dimension | Benzamide chlorine substitution pattern (positional isomerism) |
|---|---|
| Target Compound Data | 2,3-dichloro substitution on benzamide ring (Cl at ortho and meta positions relative to carboxamide) |
| Comparator Or Baseline | 2,4-dichloro-N-[2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl]benzamide (Cl at ortho and para positions, different core and linker); 3-chloro-N-[2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl]benzamide (mono-chloro at meta position) |
| Quantified Difference | No head-to-head quantitative data available in public domain; structural analysis predicts distinct conformational and electrostatic properties based on substitution topology |
| Conditions | Structural comparison based on patent disclosures (CN110590807B); experimental activity data for the 2,3-dichloro compound specifically has not been reported in peer-reviewed literature |
Why This Matters
For medicinal chemistry teams conducting SAR-by-catalog or scaffold-hopping campaigns, regioisomeric purity and correct substitution topology are critical; procurement of the incorrect regioisomer can lead to false-negative or false-positive SAR interpretation.
- [1] CN110590807B. Thieno [3,2-d] pyrimidine derivative and application thereof. China Patent. Published 2019-10-09. Lines 380-382: 'the compounds have obvious inhibition effects on human gastric cancer cells MKN45, human lung adenocarcinoma cells A549 and human colon cancer cells HT29.' Lines 196-208: Lists 2,4-dichloro-N-[2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl]benzamide and 3-chloro-N-[2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl]benzamide as distinct exemplified compounds. View Source
- [2] Shyyka O, Pokhodylo N, Finiuk N, Matiychuk V, Stoika R, Obushak M. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Sci Pharm. 2018;86(3):28. Demonstrates that structural modifications across the thienopyrimidinone scaffold lead to substantial differences in NCI 60-cell-line growth inhibition, supporting the principle that small substitution changes produce divergent biological outcomes. View Source
